2-Amino-6-hydroxyhexanoic acid

Enzymatic reductive amination Chiral resolution Vasopeptidase inhibitor intermediate

2‑Amino‑6‑hydroxyhexanoic acid (CAS 305‑77‑1), commonly referred to as 6‑hydroxynorleucine or ε‑hydroxynorleucine, is a non‑proteinogenic L‑α‑amino acid bearing a primary hydroxyl group at the ε‑position of a six‑carbon aliphatic chain. This hydroxyl substitution distinguishes it from canonical amino acids such as norleucine and lysine and imparts unique physicochemical and biochemical properties.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 305-77-1
Cat. No. B022988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-hydroxyhexanoic acid
CAS305-77-1
Synonyms2-amino-6-hydroxycaproic acid
6-hydroxy-2-aminocaproic acid
alpha-amino-epsilon-hydroxycaproic acid
epsilon-hydroxynorleucine
epsilon-hydroxynorleucine, (DL)-isomer
epsilon-hydroxynorleucine, (L)-isomer
HACA cpd
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC(CCO)CC(C(=O)O)N
InChIInChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
InChIKeyOLUWXTFAPJJWPL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-hydroxyhexanoic acid (CAS 305-77-1) – Non‑Proteinogenic Chiral Amino Acid for Pharmaceutical Intermediate Sourcing


2‑Amino‑6‑hydroxyhexanoic acid (CAS 305‑77‑1), commonly referred to as 6‑hydroxynorleucine or ε‑hydroxynorleucine, is a non‑proteinogenic L‑α‑amino acid bearing a primary hydroxyl group at the ε‑position of a six‑carbon aliphatic chain. This hydroxyl substitution distinguishes it from canonical amino acids such as norleucine and lysine and imparts unique physicochemical and biochemical properties. The compound is primarily sourced as a chiral intermediate for the synthesis of vasopeptidase inhibitors (notably omapatrilat), siderophores, and peptide hormone analogues [1][2].

Why Norleucine or 6‑Aminohexanoic Acid Cannot Replace 2‑Amino‑6‑hydroxyhexanoic acid in Research and Industrial Workflows


The ε‑hydroxyl group and the chiral L‑configuration of 2‑amino‑6‑hydroxyhexanoic acid create distinct hydrogen‑bonding capacity and stereoelectronic properties that are absent in close structural analogues. Norleucine, which lacks the ε‑oxygen, cannot serve as a substrate for the same downstream hydroxylation reactions [1]. 6‑Aminohexanoic acid (ε‑aminocaproic acid) carries a basic amine at the ε‑position instead of a neutral alcohol, leading to fundamentally different biological activity (antifibrinolytic) and synthetic handles. Even the racemic DL‑mixture of 6‑hydroxynorleucine is often unsuitable because the D‑enantiomer can be inert or inhibitory in enzymatic transformations that demand L‑stereochemistry [2]. These steric and electronic differences mandate that procurement decisions treat 2‑amino‑6‑hydroxyhexanoic acid as a non‑interchangeable entity, especially when chiral purity or specific enzyme‑substrate relationships are critical.

Quantitative Differentiation of 2‑Amino‑6‑hydroxyhexanoic acid (CAS 305‑77‑1) Versus Its Closest Analogs – A Procurement Evidence Matrix


Enzymatic Synthesis Delivers >99 % Enantiomeric Excess – Superior to Racemic Resolution for Chiral Purity‑Critical Procurement

L‑6‑Hydroxynorleucine was prepared by reductive amination of 2‑keto‑6‑hydroxyhexanoic acid using beef liver glutamate dehydrogenase, achieving 89 % isolated yield and >99 % optical purity. A streamlined alternate process that converts racemic 6‑hydroxynorleucine to the L‑enantiomer via D‑amino acid oxidase followed by reductive amination gave 91–97 % yield with >99 % optical purity [1]. In contrast, classic racemic resolution methods (D‑amino acid oxidase or acylase I) cap the theoretical yield at 50 % [2]. These data demonstrate that the enzymatic route provides at least a 1.78‑fold yield advantage while ensuring enantiomeric purity exceeding 99 %.

Enzymatic reductive amination Chiral resolution Vasopeptidase inhibitor intermediate

6‑Hydroxynorleucine Remains Stable with Age Unlike 2‑Aminoadipic Acid – Implications for Protein Oxidation Biomarker Selection

In a study of insoluble human skin collagen from 117 individuals (10–90 years), 6‑hydroxynorleucine (measured after borohydride reduction of allysine) showed no significant age‑dependent increase (0.3 mmol/mol lysine, P = 0.14). By contrast, 2‑aminoadipic acid exhibited a robust, significant increase with age (1 mmol/mol lysine, P < 0.0001) [1]. This differential behavior establishes 6‑hydroxynorleucine as a specific proxy for the reduced form of allysine rather than a general marker of protein carbonyl accumulation.

Protein carbonyl oxidation Biomarker validation Human skin collagen aging

Norleucine Hydroxylation by Phenylalanine Hydroxylase Produces 6‑Hydroxynorleucine – A Unique Transformation Not Shared by Canonical Amino Acids

Activated rat liver phenylalanine hydroxylase converts the non‑aromatic amino acid norleucine to ε‑hydroxynorleucine (i.e., 6‑hydroxynorleucine). Under identical conditions, the enzyme does not hydroxylate the majority of canonical amino acids. Unactivated phenylalanine hydroxylase exhibits little or no activity toward norleucine, confirming that this hydroxylation is dependent on enzyme activation [1]. This unique substrate–product relationship positions 6‑hydroxynorleucine as a specific readout for phenylalanine hydroxylase activity on a non‑aromatic substrate, a feature not offered by methionine (which forms methionine sulfoxide) or phenylalanine itself.

Phenylalanine hydroxylase Substrate selectivity Norleucine hydroxylation

L‑Asparaginase Targeting by 6‑Hydroxynorleucine Distinguishes It from Norleucine and Lysine in Drug‑Target Profiling

DrugBank curation identifies L‑asparaginase (Erwinia chrysanthemi) as a molecular target of 6‑hydroxynorleucine [1]. Neither norleucine nor lysine carries this annotation, indicating that the ε‑hydroxyl group confers a gain‑of‑interaction that is absent in close structural neighbours. While quantitative affinity data (Kd, IC₅₀) are not yet publicly available, the curated target assignment provides a clear functional differentiation that may guide enzyme‑inhibition or protein‑engineering studies.

L‑Asparaginase Drug‑target interaction Non‑canonical amino acid

L‑6‑Hydroxynorleucine Is an Irreplaceable Chiral Intermediate for Omapatrilat Synthesis – No Direct Substitute Exists for Dual ACE‑NEP Inhibitor Production

Omapatrilat, a dual angiotensin‑converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor, requires L‑6‑hydroxynorleucine as a key building block in all published convergent synthetic routes [1]. Attempts to replace this intermediate with norleucine, 6‑aminohexanoic acid, or simple lysine derivatives fail because the ε‑hydroxyl group is essential for downstream esterification and coupling steps that construct the azepinone core. The industrial‑scale enzymatic process achieves 98 % yield and 99 % enantiomeric excess for the L‑enantiomer [1], underscoring the compound’s non‑substitutable role.

Omapatrilat Vasopeptidase inhibitor Chiral intermediate procurement

Procurement‑Relevant Application Scenarios for 2‑Amino‑6‑hydroxyhexanoic acid (CAS 305‑77‑1) Based on Verified Evidence


GMP‑Grade Synthesis of Vasopeptidase Inhibitors (Omapatrilat and Analogs)

The compound is the mandatory chiral intermediate for constructing the azepinone pharmacophore of dual ACE‑NEP inhibitors. Procurement in enantiopure L‑form (>99 % e.e.) is essential for downstream yield and regulatory compliance [1].

Protein Carbonyl Oxidation Research – Specific Probe for Reduced Allysine

6‑Hydroxynorleucine serves as a specific measure of borohydride‑reducible allysine in collagen and tissue hydrolysates. Unlike 2‑aminoadipic acid, it does not accumulate with chronological age, making it suitable for studies that require discrimination between reduction‑dependent and oxidation‑dependent lysine modifications [2].

Phenylalanine Hydroxylase Substrate‑Selectivity Assays

Norleucine hydroxylation to 6‑hydroxynorleucine is a well‑characterised reaction of activated phenylalanine hydroxylase. The product can be used as a chromatographic standard to quantify enzyme activity on non‑aromatic substrates, distinguishing hydroxylation from simple oxidative side reactions [3].

L‑Asparaginase Interaction and Inhibition Studies

The curated DrugBank target annotation supports the use of 6‑hydroxynorleucine as a tool compound for studying L‑asparaginase binding or mechanisms of resistance, providing a starting point that is not available with norleucine or lysine [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-hydroxyhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.